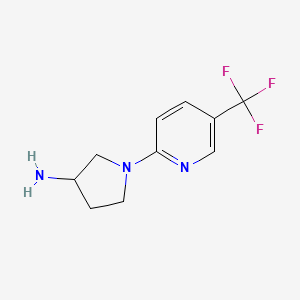

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

Description

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (CAS: 202267-15-0) is a heterocyclic compound featuring a pyrrolidine ring linked to a pyridine moiety substituted with a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₁₀H₁₂F₃N₃ (MW: 231.22 g/mol), and it exhibits moderate lipophilicity (LogP: 2.40) . The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, making it a candidate for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3/c11-10(12,13)7-1-2-9(15-5-7)16-4-3-8(14)6-16/h1-2,5,8H,3-4,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMPURKYECKBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594937 | |

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202267-15-0 | |

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine-2-carbaldehyde.

Formation of Pyrrolidine Ring: The aldehyde is then subjected to a reductive amination reaction with pyrrolidine to form the desired product.

Reaction Conditions: Common reagents used in this process include reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for drug design. Its structural features allow for the modulation of biological activity, which is crucial in developing new therapeutic agents.

Key Applications :

- Anticancer Agents : Research indicates that derivatives of pyridine and pyrrolidine compounds exhibit significant anticancer activity. The incorporation of the trifluoromethyl group may enhance the potency and selectivity of these compounds against cancer cells .

- Neurological Disorders : Studies suggest that compounds with similar structures have neuroprotective effects. The potential application of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine in treating conditions like Alzheimer's disease is being explored due to its ability to cross the blood-brain barrier .

The biological activities of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine have been investigated in various studies:

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolidine containing trifluoromethyl groups showed enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neurological Protection

Research conducted on a model of neurodegeneration indicated that compounds with similar structural motifs provided neuroprotection by reducing oxidative stress markers. This suggests that 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine could be further investigated for its potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine

- Structure : Replaces the pyrrolidine ring with a piperazine group.

- Properties : Piperazine’s higher basicity (pKa ~9.8 vs. pyrrolidine’s ~11.3) and flexibility may improve solubility but reduce target specificity compared to the rigid pyrrolidine scaffold .

- Applications : Likely used in kinase inhibitors due to piperazine’s affinity for ATP-binding pockets .

5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS: 1214333-32-0)

- Structure : Contains two pyridine rings, with -CF₃ at the 3-position and an amine at the 2-position.

- Properties : Higher molecular weight (239.20 g/mol) and aromaticity may enhance π-π stacking in enzyme active sites .

- Applications: Potential use in antiviral or anticancer agents due to dual pyridine motifs .

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS: 1227603-09-9)

5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine

- Structure : Pyrimidine ring replaces pyrrolidine, with a chlorine substituent.

- Applications : Likely targets DNA-dependent enzymes or kinases .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine, identified by its CAS number 202267-08-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making them more effective as therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in drug development.

The molecular formula of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is C10H12F3N3, with a molecular weight of 231.22 g/mol. The presence of the trifluoromethyl group significantly influences its biological interactions and pharmacokinetic properties.

| Property | Value |

|---|---|

| CAS Number | 202267-08-1 |

| Molecular Formula | C10H12F3N3 |

| Molecular Weight | 231.22 g/mol |

| Storage Conditions | Keep in dark, room temperature |

The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, which can lead to increased bioavailability. Research indicates that compounds with similar structures exhibit activity against various biological targets, including enzymes and receptors involved in metabolic pathways.

Key Mechanisms:

- Receptor Binding: Trifluoromethyl-containing compounds often show enhanced binding affinity to targets such as GPBAR1 (G-protein bile acid receptor 1), which is implicated in metabolic disorders.

- Inhibition of Enzymatic Activity: Similar compounds have demonstrated inhibition of monoamine oxidase (MAO) and other key enzymes, suggesting potential use in neurodegenerative diseases.

Biological Activity Studies

Recent studies have evaluated the biological activity of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine through various assays:

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of this compound against cancer cell lines and metabolic pathways.

| Study Focus | Findings |

|---|---|

| Cytotoxicity | Exhibited significant cytotoxic effects against MCF-7 breast cancer cells. IC50 values were comparable to established chemotherapeutics. |

| Enzyme Inhibition | Demonstrated inhibitory effects on MAO-B, with an IC50 value of approximately 26 nM, indicating strong potential for neuroprotective applications. |

Case Studies

- Cancer Cell Line Testing : In a study evaluating the cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231, U937), the compound showed promising results, inducing apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased levels of apoptotic markers such as cleaved caspase-3.

- Neurodegenerative Disease Models : In models simulating neurodegenerative conditions, the compound's ability to inhibit MAO-B suggests it could be beneficial for conditions like Parkinson's disease.

Pharmacokinetics

The pharmacokinetic profile of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is critical for its therapeutic application. The trifluoromethyl group enhances metabolic stability and reduces clearance rates, contributing to prolonged action in biological systems.

Q & A

Q. What are critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- First Aid : For eye exposure, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.